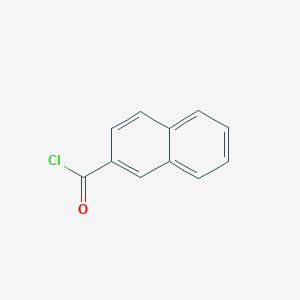

2-Naphthoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBCXGRQWUJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062287 | |

| Record name | 2-Naphthalenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-83-6 | |

| Record name | 2-Naphthoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Naphthoyl Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 2243-83-6

This technical guide provides an in-depth overview of 2-Naphthoyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, safety and handling protocols, synthesis, and key applications, with a focus on its role as a versatile acylating agent.

Core Chemical and Physical Properties

This compound, also known as 2-naphthalenecarbonyl chloride, is an aromatic acyl chloride derived from naphthalene.[1] It is a solid at room temperature, appearing as a white to pale yellow or orange powder or crystalline solid.[2][3] Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 2243-83-6 | [2] |

| Molecular Formula | C₁₁H₇ClO | [2] |

| Molecular Weight | 190.63 g/mol | [2][4] |

| Appearance | White to pale yellow/orange powder or solid | [2] |

| Melting Point | 49-54 °C | [2][5] |

| Boiling Point | 306 °C (at 760 mmHg); 156-162 °C (at 7-11 mmHg) | [2][6][7] |

| Flash Point | > 110 °C (> 230 °F) | [5][7] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble and reacts with water. | [1] |

| Purity/Assay | Typically ≥97.5% - 98% (by GC) | [2][7] |

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[5][8] Contact with water results in a vigorous reaction, liberating toxic hydrogen chloride gas.[5]

| Hazard Class & Statement | GHS Pictogram | Precautionary Measures & Storage | Citations |

| Skin Corrosion 1B | GHS05 | Handling: Use only under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fumes. Prevent contact with skin and eyes.[5][8] | [5][7] |

| H314: Causes severe skin burns and eye damage. |

| Storage: Store in a dry, cool, and well-ventilated place away from moisture and incompatible materials (e.g., strong oxidizing agents, water). Keep containers tightly closed under an inert atmosphere. Store at 2-8 °C for optimal stability.[2][5] | [2][5][7] |

| Water-Reactive | - | First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. For eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[5] | [5] |

Chemical Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution.[2] This reactivity allows for the efficient introduction of the 2-naphthoyl moiety onto various substrates, including alcohols, amines, and carbanions, to form corresponding esters, amides, and ketones.[2]

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Experimental Protocols

Synthesis of this compound from 2-Naphthoic Acid

This protocol describes the conversion of 2-naphthoic acid to this compound using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[9]

Materials:

-

2-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Methodology:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture. All glassware must be oven-dried.

-

Reagents: In the fume hood, charge the flask with 2-naphthoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. Toluene can be used as a solvent if desired.[4][9]

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. A trap containing a base (e.g., NaOH solution) should be used to neutralize the toxic vapors.

-

Product: The resulting crude this compound, often a yellow solid upon cooling, is typically of sufficient purity for subsequent reactions.[9] If higher purity is required, it can be purified by vacuum distillation or recrystallization.

Caption: Workflow for the synthesis of this compound.

Representative Application: Synthesis of N-benzyl-2-naphthamide

This protocol details a standard amidation reaction, demonstrating the use of this compound as an acylating agent.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Separatory funnel

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reactant Solution: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane. Cool the flask in an ice bath (0 °C).

-

Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess amine and base, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude N-benzyl-2-naphthamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Applications in Research and Development

This compound is a valuable building block in multiple areas of chemical science.[2]

-

Pharmaceutical Synthesis: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[2] Notably, it is used in the synthesis of Ezutromid, a utrophin modulator investigated for the treatment of Duchenne muscular dystrophy.[10] It is also employed in creating potential anti-inflammatory and analgesic drugs.[2][6]

-

Organic Synthesis: Its primary use is as an efficient acylating agent to introduce the naphthoyl group, modifying the properties of organic molecules.[2] This is fundamental in creating complex structures in multi-step syntheses.

-

Material Science: The compound serves as a monomer or modifying agent in the production of specialty polymers and resins, contributing to enhanced thermal and mechanical properties.[2]

-

Dyes and Pigments: It acts as a key component in the manufacture of certain dyes, where the naphthyl group can form part of the chromophore system.[2]

-

Analytical Chemistry: It is used as a derivatizing agent, for example, in the pre-column derivatization of amino acids for analysis by liquid chromatography-tandem mass spectrometry, enhancing their detection.[11] It has also been used to prepare amide derivatives of amphetamine enantiomers for chiral separation.[12]

Caption: Key application areas of this compound.

References

- 1. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(2243-83-6) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. myttex.net [myttex.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Naphthoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-naphthoyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and outlines a general experimental protocol for its determination. This guide is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively in their work.

Core Concepts: Understanding this compound Solubility

This compound (C₁₁H₇ClO) is an aromatic acyl chloride characterized by a naphthalene ring attached to a carbonyl chloride group. Its solubility is governed by the principle of "like dissolves like." The large, nonpolar naphthalene ring dictates its affinity for nonpolar organic solvents, while the polar acyl chloride group has a lesser but still significant influence on its overall solubility characteristics.

A critical factor influencing the handling of this compound is its high reactivity, particularly its sensitivity to moisture. It readily hydrolyzes in the presence of water to form 2-naphthoic acid.[1] This reactivity extends to protic solvents, such as alcohols, with which it will react to form esters. Therefore, when considering its solubility, it is crucial to use anhydrous (dry) solvents to avoid degradation of the compound.

Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Citation(s) |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | [2][3][4][5] |

| Acetone | C₃H₆O | Ketone | Soluble | [6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Soluble | [7] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Soluble |

It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved will vary depending on the specific solvent and the temperature.

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. All solvents must be anhydrous.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the anhydrous organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath. Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Withdrawal: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: To remove any suspended microcrystals, filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Solvent Evaporation: Determine the mass of the dissolved this compound by carefully evaporating the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely removed, re-weigh the volumetric flask. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved solute and the volume of the solvent used.

Safety Precautions: this compound is corrosive and moisture-sensitive.[1] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions with moisture can release corrosive hydrogen chloride gas.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chembk.com [chembk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2243-83-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 2243-83-6 [chemicalbook.com]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CAS 2243-83-6: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Physical Properties of 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Naphthoyl chloride (CAS No. 2243-83-6). The information herein is intended to support research, development, and quality control activities involving this versatile chemical intermediate. Data is presented in a clear, tabular format, and standardized experimental protocols for determining key physical properties are detailed.

Core Physical and Chemical Properties

This compound is an aromatic acyl chloride derived from naphthalene.[1] At room temperature, it typically appears as a white to gray or brown crystalline solid.[2][3] Its chemical structure, featuring a naphthalene ring attached to a carbonyl chloride group, makes it a highly reactive compound, particularly susceptible to hydrolysis.[1][2] This reactivity is fundamental to its utility in organic synthesis.[4]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClO | [5] |

| Molecular Weight | 190.63 g/mol | [6] |

| Melting Point | 50-54 °C | [3] |

| Boiling Point | 160-162 °C at 11 mmHg | [3] |

| Appearance | White to gray or brown crystalline solid | [2][3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water (reacts) | [1] |

Experimental Protocols

Detailed methodologies for the determination of the primary physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a compact column of 1-2 mm in height.[9]

-

Initial Determination (Rapid Heating): The loaded capillary tube is placed in the heating block of the melting point apparatus. A rapid heating rate (approximately 10-20 °C per minute) is used to quickly determine an approximate melting range.[10]

-

Accurate Determination (Slow Heating): A fresh sample is prepared and placed in the apparatus. The temperature is rapidly brought to about 20 °C below the approximate melting point observed in the initial determination. The heating rate is then reduced to 1-2 °C per minute.[11]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.[9] For a pure substance, this range is typically narrow (0.5-1 °C).[11]

Boiling Point Determination (Thiele Tube Method for Solids)

For solids with a boiling point that can be determined without decomposition, a micro boiling point method is suitable.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer with a rubber band such that the bottom of the test tube is level with the thermometer bulb. A capillary tube, with its open end down, is placed inside the test tube containing the sample.[12]

-

Heating: The thermometer and test tube assembly are clamped and lowered into the Thiele tube containing the heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is gently heated.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12]

-

Recording the Boiling Point: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12] The barometric pressure should also be recorded as the boiling point is pressure-dependent.

Solubility Determination

This procedure determines the solubility of this compound in various solvents, providing insight into its polarity.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, toluene, dichloromethane, ether)

Procedure:

-

Sample and Solvent Measurement: Approximately 25 mg of this compound is placed into a small test tube.[13]

-

Solvent Addition: 0.75 mL of the selected solvent is added to the test tube.[13]

-

Mixing: The mixture is agitated vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.[14]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is no longer visible and a single clear phase is present, the compound is considered soluble. If solid remains or the solution is cloudy, it is considered insoluble or partially soluble.[14]

-

Reactivity Note: When testing solubility in water, it is crucial to observe for any signs of a chemical reaction, such as the evolution of gas (HCl fumes) or the formation of a new solid (2-naphthoic acid), as this compound hydrolyzes in water.[1][2]

Synthesis Pathway

This compound is typically synthesized from 2-naphthoic acid. The following diagram illustrates this common synthetic route.

Caption: Synthesis of this compound from 2-Naphthoic Acid.

References

- 1. CAS 2243-83-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2243-83-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2243-83-6 | FN01010 | Biosynth [biosynth.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. thinksrs.com [thinksrs.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

An In-depth Technical Guide to the Safety of 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2-Naphthoyl chloride (CAS No. 2243-83-6), a reactive acyl chloride widely used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Due to its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2][3] |

| Appearance | White to pale yellow to orange powder or solid | [1][4] |

| Melting Point | 49 - 54 °C (120.2 - 129.2 °F) | [1][4] |

| Boiling Point | 156 - 158 °C (312.8 - 316.4 °F) @ 7 mmHg306 °C (582.8 °F) | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in Toluene | [5] |

| Vapor Pressure | 0.000726 mmHg at 25°C | [5] |

| Density | 1.1664 g/cm³ (rough estimate) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] It is crucial to be aware of its primary hazards to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314 - Causes severe skin burns and eye damage.[2][3][4][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage.[3][4] |

| Corrosive to Metals | - | H290 - May be corrosive to metals.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | - |

Toxicological Information

While detailed toxicological studies are not extensively reported in the provided safety data sheets, the primary toxicological concern is its corrosive nature. No acute toxicity information is available for this product.[2] The toxicological properties have not been fully investigated.[2]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[3][4] Handle with gloves, which must be inspected prior to use.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Ensure eyewash stations and safety showers are close to the workstation location.[4]

4.3. Handling Procedures

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

-

Wash face, hands, and any exposed skin thoroughly after handling.[2][4]

-

Avoid contact with skin, eyes, and clothing.[2]

4.4. Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store in a corrosive resistant container with a resistant inner liner.[6]

-

Keep away from water or moist air as the product is moisture-sensitive and water-reactive.[2][4] Contact with water liberates toxic gas.[2][4]

-

Store under an inert gas atmosphere.[1][6] Recommended storage temperature is between 2 - 8 °C.[1]

-

Incompatible materials to avoid are strong oxidizing agents.[2][4]

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure or release.

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required.[2][4] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[2][4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2][4] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[3][4] |

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Contact with water liberates toxic gas.[2][4] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

5.2. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[3][4]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Do not expose the spill to water.[4] Avoid creating dust.[3][4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Experimental Protocols

The safety data sheets do not provide detailed experimental protocols for the determination of the reported physical and chemical properties. These values are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For instance, flash point is often determined using a closed-cup method.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

2-Naphthoyl chloride is a valuable reagent in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and specialty chemicals for the introduction of the 2-naphthoyl group.[1] However, its utility is matched by its hazardous nature, necessitating stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential precautions, emergency procedures, and storage requirements for this compound.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][4] It is also water-reactive, liberating toxic hydrogen chloride gas upon contact with water or moisture.[2][3] The substance is a solid, appearing as a white to pale yellow or orange powder.[1]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO | [1][3] |

| Molecular Weight | 190.63 g/mol | [1][3] |

| Appearance | White to pale yellow to orange powder | [1] |

| Melting Point | 49 - 54 °C (120.2 - 129.2 °F) | [1][2] |

| Boiling Point | 156 - 158 °C (312.8 - 316.4 °F) @ 7 mmHg | [2] |

| Purity | ≥ 98% (GC) | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5] | Protects against splashes and dust, preventing severe eye damage.[5] |

| Hand Protection | Appropriate chemical-resistant gloves. Gloves must be inspected before use. | Prevents skin contact and severe burns.[5] |

| Skin and Body Protection | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | Shields skin from accidental contact.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[2] |

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize risk.

-

Work Area: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3]

-

Avoid Contact: Do not get the substance in the eyes, on skin, or on clothing.[2][3]

-

Moisture Prevention: Do not allow contact with water or moist air.[2][3]

-

Dust Prevention: Avoid the formation of dust during handling.[2][5]

-

Ingestion Prevention: Do not ingest. If swallowed, seek immediate medical assistance.[2]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[2][5]

Storage Precautions

Proper storage is essential to maintain the stability and integrity of this compound and to prevent hazardous situations.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5] Store in a corrosive-resistant container with a resistant inner liner.[4]

-

Atmosphere: Store under an inert gas.[1]

-

Temperature: Storage temperature recommendations vary, including room temperature, a cool and dark place (<15°C), or refrigerated (2-8°C).[1][6] Consult the supplier's specific recommendations.

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[2][3]

Incompatible Materials and Hazardous Reactions

This compound is incompatible with the following materials:

Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][3] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency | First Aid Measures |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][5] |

Spill Response: Ensure adequate ventilation and use personal protective equipment.[2] Evacuate personnel to safe areas.[5] Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][5] Do not expose the spill to water.[2]

Fire-Fighting Measures: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][5]

Experimental Protocol: Weighing and Dispensing this compound

This protocol outlines a safe method for weighing and dispensing solid this compound in a laboratory setting.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment: a compatible weighing vessel (e.g., glass), spatula, and the container of this compound.

-

Don all required personal protective equipment (PPE).

-

-

Weighing:

-

Place the weighing vessel on the analytical balance within the fume hood.

-

Tare the balance.

-

Carefully open the container of this compound, minimizing the time it is open to the atmosphere.

-

Using a clean, dry spatula, carefully transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

-

Securely close the this compound container immediately after dispensing.

-

-

Cleanup:

-

Carefully clean the spatula and any contaminated surfaces within the fume hood.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

Visualizations

Caption: Safe Handling and Storage Workflow for this compound.

Caption: Incompatibility and Reaction Hazards of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 2243-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 2243-83-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Synthesis of 2-Naphthoyl Chloride from 2-Naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-naphthoyl chloride from 2-naphthoic acid, a crucial transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. This document details the most common and effective synthetic methods, provides in-depth experimental protocols, and presents key quantitative data to facilitate informed decisions in a laboratory and developmental setting.

Introduction

This compound is a highly reactive acyl chloride that serves as a key intermediate in organic synthesis. Its utility lies in the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. This reactivity allows for the introduction of the 2-naphthoyl moiety into various molecular scaffolds, a common strategy in the design and synthesis of biologically active compounds and functional materials. The most direct and widely employed method for the preparation of this compound is the chlorination of 2-naphthoic acid. This guide will focus on the two most prevalent and effective chlorinating agents for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Quantitative Data

A thorough understanding of the physicochemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 2-Naphthoic Acid

| Property | Value |

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 185-187 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in hot water. |

| CAS Number | 93-09-4 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇ClO |

| Molecular Weight | 190.63 g/mol |

| Appearance | White to pale yellow to orange powder or solid.[1] |

| Melting Point | 52-54 °C[1] |

| Boiling Point | 160-162 °C at 11 mmHg |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, toluene). Reacts with water and alcohols. |

| CAS Number | 2243-83-6[1] |

| ¹H NMR (CDCl₃) | δ 8.76 (s, 1H), 8.04 (m, 2H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 2H) |

| ¹³C NMR | δ 167.4, 134.9, 132.2, 130.4, 129.2, 128.2, 128.1, 127.6, 126.7, 125.1 |

| IR (KBr, cm⁻¹) | ~1750 (C=O stretch, acyl chloride) |

| Mass Spectrum (EI) | m/z 190 (M+), 155, 127 |

Synthetic Methodologies

The conversion of 2-naphthoic acid to this compound is most efficiently achieved using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the desired reaction conditions, scale, and sensitivity of other functional groups present in the substrate.

Thionyl Chloride Method

The reaction with thionyl chloride is a classic and robust method for the preparation of acyl chlorides. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[2]

Reaction Scheme:

C₁₀H₇COOH + SOCl₂ → C₁₀H₇COCl + SO₂ (g) + HCl (g)

Advantages:

-

Cost-effective reagent.

-

Gaseous byproducts simplify workup.

-

High yields are often achievable.

Disadvantages:

-

Typically requires heating, which may not be suitable for heat-sensitive substrates.

-

The reaction can be vigorous and produces corrosive gases.

Oxalyl Chloride Method

Oxalyl chloride is another highly effective reagent for this transformation and is often favored for its milder reaction conditions. This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.

Reaction Scheme (with catalytic DMF):

C₁₀H₇COOH + (COCl)₂ --(DMF)--> C₁₀H₇COCl + CO (g) + CO₂ (g) + HCl (g)

Advantages:

-

Milder reaction conditions (often at room temperature).

-

High selectivity and cleaner reactions.

-

Gaseous byproducts simplify workup.

Disadvantages:

-

More expensive than thionyl chloride.

-

Requires the use of a catalyst (DMF).

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides.

Materials:

-

2-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution), add 2-naphthoic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-3 molar equivalents). The reaction can also be carried out in an inert solvent such as anhydrous toluene.

-

Heat the reaction mixture to reflux (the temperature of the oil bath should be around 80-90 °C).

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation. A yield of approximately 100% of the crude product can be expected.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is based on standard methods for the synthesis of acyl chlorides using oxalyl chloride and catalytic DMF.

Materials:

-

2-Naphthoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-naphthoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (approximately 1.5 molar equivalents) to the stirred solution at room temperature.

-

Gas evolution (CO and CO₂) will be observed. Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound is obtained and can be used directly for subsequent reactions or purified by vacuum distillation.

Purification: Vacuum Distillation

Crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Procedure:

-

Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum and begin heating the flask.

-

Collect the fraction that distills at 160-162 °C under a pressure of 11 mmHg.

-

The purified product should be a colorless to pale yellow solid upon cooling.

Reaction Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the proposed reaction mechanisms for the synthesis of this compound using both thionyl chloride and oxalyl chloride with catalytic DMF.

Caption: Proposed mechanism for the reaction of 2-naphthoic acid with thionyl chloride.

Caption: Catalytic cycle for the synthesis of this compound using oxalyl chloride and DMF.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Information

Table 3: Hazard Summary of Key Reagents and Product

| Substance | GHS Pictograms | Hazard Statements | Precautionary Statements |

| 2-Naphthoic Acid | GHS07 | H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 |

| Thionyl Chloride | GHS05, GHS06 | H302, H314, H331 | P261, P280, P305+P351+P338, P310 |

| Oxalyl Chloride | GHS05, GHS06 | H314, H331 | P261, P280, P305+P351+P338, P310 |

| This compound | GHS05 | H314 | P280, P305+P351+P338, P310 |

General Safety Recommendations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or dust.

-

Keep away from water and moisture, as thionyl chloride and oxalyl chloride react violently with water, producing toxic gases.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

The synthesis of this compound from 2-naphthoic acid is a fundamental and well-established transformation in organic chemistry. Both the thionyl chloride and oxalyl chloride methods are highly effective. The choice of reagent will depend on the specific requirements of the synthesis, including cost, scale, and the presence of sensitive functional groups. Oxalyl chloride with catalytic DMF is generally preferred for its milder reaction conditions, which can lead to higher purity and is more suitable for delicate substrates.[3] However, for large-scale and cost-sensitive applications, the thionyl chloride method remains a viable and efficient option. Proper purification, typically by vacuum distillation, is crucial to obtain high-purity this compound suitable for use in pharmaceutical and fine chemical synthesis. Adherence to strict safety protocols is paramount when handling these corrosive and reactive chemicals.

References

An In-depth Technical Guide to the Hydrolysis of 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoyl chloride (C₁₁H₇ClO) is a highly reactive aromatic acyl chloride widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The hydrolysis of this compound, its reaction with water, is a fundamental process that is often a competing reaction in synthetic applications. Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the stability of this compound-containing compounds. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its reaction mechanism, kinetics, and detailed experimental protocols for its study.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. In this reaction, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield 2-naphthoic acid and hydrochloric acid.[3]

Key Thermodynamic and Kinetic Aspects:

-

Thermodynamics: The hydrolysis of acyl chlorides is a thermodynamically favorable process.[6]

-

Kinetics: The reaction typically follows pseudo-first-order kinetics when water is in large excess. The rate is dependent on the concentration of the acyl chloride. The reaction is generally fast, with half-lives that can be in the range of minutes.[7]

Quantitative Data Summary

Due to the limited availability of specific kinetic data for the hydrolysis of this compound in pure water, the following table includes data for the closely related benzoyl chloride to provide a comparative reference.

| Parameter | Benzoyl Chloride in 95% Ethanol at 25°C | Reference |

| Hydrolysis Rate Constant (k) | 0.00949 min⁻¹ | [5] |

Note: This data is for benzoyl chloride in 95% ethanol and serves as an estimate. The rate in pure water and for this compound will differ.

Experimental Protocols

Monitoring the Hydrolysis of this compound by Titration

This protocol describes a method to follow the kinetics of this compound hydrolysis by titrating the produced hydrochloric acid with a standardized base.

Materials:

-

This compound

-

Acetone (ACS grade, anhydrous)

-

Distilled or deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Pipettes, burette, conical flasks, stopwatch

Procedure:

-

Reaction Setup: Prepare a solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M). In a separate flask, place a known volume of a water-acetone mixture (to ensure solubility) and allow it to equilibrate to the desired reaction temperature in the thermostatic water bath.

-

Initiation of Reaction: Rapidly add a known volume of the this compound solution to the water-acetone mixture while starting the stopwatch simultaneously.

-

Sampling and Quenching: At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture and immediately add it to a conical flask containing ice to quench the reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

-

"Infinity" Reading: To determine the total amount of HCl that will be produced, a sample of the reaction mixture is heated to ensure complete hydrolysis, cooled, and then titrated as above.

-

Data Analysis: The concentration of HCl at each time point can be calculated from the volume of NaOH used. The rate constant can then be determined by plotting the appropriate kinetic model (e.g., ln(V∞ - Vt) vs. time for a first-order reaction, where V∞ is the volume of NaOH at completion and Vt is the volume at time t).

Monitoring the Hydrolysis by HPLC Analysis of 2-Naphthoic Acid

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the formation of the product, 2-naphthoic acid, over time.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

This compound

-

2-Naphthoic acid standard

-

Syringe filters (0.45 µm)

Procedure:

-

HPLC Method Development: Develop an HPLC method for the separation and quantification of 2-naphthoic acid. A typical starting point would be a C18 column with a mobile phase of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) in a gradient or isocratic elution. The detection wavelength can be set at one of the UV absorbance maxima of 2-naphthoic acid.

-

Reaction Setup: Initiate the hydrolysis reaction as described in the titration protocol.

-

Sampling and Quenching: At regular time intervals, withdraw a sample of the reaction mixture and quench the reaction, for example, by diluting it in a cold, non-reactive solvent mixture compatible with the HPLC mobile phase.

-

Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter before injection into the HPLC.

-

HPLC Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

-

Data Analysis: Create a calibration curve using standard solutions of 2-naphthoic acid. Quantify the concentration of 2-naphthoic acid in the reaction samples at each time point. Plot the concentration of 2-naphthoic acid versus time and fit the data to an appropriate kinetic model to determine the rate constant.

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism of this compound hydrolysis.

Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for studying the kinetics of this compound hydrolysis.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development. It is used to introduce the 2-naphthoyl moiety into molecules to modulate their biological activity. For instance, it has been used in the synthesis of derivatives of various compounds for structure-activity relationship (SAR) studies.[8][9] Understanding the hydrolytic stability of the resulting amide or ester linkages is critical for drug design, as it can affect the compound's shelf life, in vivo stability, and pharmacokinetic profile. The hydrolysis of this compound itself is a key consideration during the synthesis and purification of these drug candidates, as its presence as an unreacted starting material can lead to the formation of 2-naphthoic acid as an impurity.

Conclusion

The hydrolysis of this compound is a rapid and facile reaction that is of significant importance in synthetic chemistry and drug development. While specific kinetic data for this reaction in aqueous solution is sparse, analogies with similar acyl chlorides and data from solvolysis studies provide a good understanding of its behavior. The experimental protocols provided in this guide offer robust methods for researchers to study the kinetics of this reaction in their own laboratories. A thorough understanding of the hydrolysis of this compound is essential for its effective use as a synthetic intermediate and for the development of stable and effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 7. researchgate.net [researchgate.net]

- 8. This compound 98 2243-83-6 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

electrophilicity of 2-Naphthoyl chloride carbonyl carbon

An In-depth Technical Guide on the Electrophilicity of the Carbonyl Carbon in 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-naphthoyl moiety into a diverse range of molecules.[1] Its utility is fundamentally rooted in the pronounced electrophilicity of its carbonyl carbon. This inherent reactivity makes it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2]

The structure of this compound, featuring a carbonyl group attached to both a chlorine atom and a C2-naphthalene ring, creates a highly electron-deficient carbonyl carbon. The chlorine atom, being an excellent leaving group, and the electron-withdrawing nature of the carbonyl group facilitate nucleophilic acyl substitution reactions.[2] This guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Quantitative Data on the Electrophilicity and Properties of this compound

The electrophilic character of the carbonyl carbon in this compound can be quantitatively assessed through various spectroscopic and physicochemical parameters.

Spectroscopic Data

Spectroscopic techniques provide indirect but quantitative measures of the electronic environment of the carbonyl carbon.

| Spectroscopic Parameter | Value | Significance |

| ¹³C NMR Chemical Shift (C=O) | 167.40 ppm[3] | The chemical shift of the carbonyl carbon is indicative of its electron density. A downfield shift (higher ppm value) generally correlates with lower electron density and thus higher electrophilicity. For comparison, typical carbonyl carbons in ketones appear at 205-220 ppm, while those in esters and carboxylic acids are found at 170-185 ppm.[4] |

| Infrared Stretching Frequency (νC=O) | ~1775-1733 cm⁻¹ | The C=O stretching frequency in acyl chlorides is typically high (around 1800 cm⁻¹).[5] Conjugation with the naphthyl ring is expected to lower this frequency. For benzoyl chloride, two bands are observed at 1775 cm⁻¹ and 1733 cm⁻¹.[6] A similar pattern is expected for this compound, with the high frequency indicating a strong, polarized C=O bond, which is characteristic of a highly electrophilic carbonyl carbon. |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2243-83-6 | [7] |

| Molecular Formula | C₁₁H₇ClO | [1][7] |

| Molecular Weight | 190.63 g/mol | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 160-162 °C at 11 mmHg | |

| Appearance | White to pale yellow powder | [1] |

Kinetic Data

Kinetic studies of solvolysis reactions provide a direct measure of the reactivity of the electrophilic center. While specific rate constants for this compound were not found in the initial search, studies on the solvolyses of 1- and 2-naphthoyl chlorides have been conducted and show differences in reactivity.[8] The rate constant of 1-naphthoyl chloride is higher than that of this compound in methanol-acetonitrile and methanol-acetone mixtures.[9]

Key Reactions and Mechanisms

The high electrophilicity of the carbonyl carbon in this compound drives its participation in a variety of reactions, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This is the archetypal reaction of this compound, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride ion.[2] This pathway is central to the formation of esters, amides, and other derivatives.[2][10]

Caption: General mechanism of nucleophilic acyl substitution.

Friedel-Crafts Acylation

This compound is an effective reagent in Friedel-Crafts acylation, which introduces the 2-naphthoyl group onto an aromatic ring.[11] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[12][13] The resulting aryl ketone is deactivated towards further substitution, which prevents polysubstitution.[13]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

Detailed methodologies are crucial for the safe and efficient use of this compound in a research setting.

Synthesis of this compound from 2-Naphthoic Acid

This protocol is adapted from established methods for the synthesis of acyl chlorides using thionyl chloride (SOCl₂).[2][14]

Materials:

-

2-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthoic acid (e.g., 2 g, 11.6 mmol).[14]

-

Under a fume hood, add an excess of thionyl chloride (e.g., 15 mL).[14]

-

Heat the solution to reflux and maintain for 2-4 hours.[14] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, often a yellow solid, can be used without further purification or can be purified by vacuum distillation or recrystallization.[14]

Caption: Experimental workflow for the synthesis of this compound.

N-Acylation of an Amine with this compound

This protocol describes a general procedure for the synthesis of a 2-naphthamide from an amine.[2][11]

Materials:

-

This compound

-

Primary or secondary amine (1 equivalent)

-

Tertiary amine base (e.g., triethylamine or pyridine, 1.1 equivalents) or excess of the reactant amine (2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath to 0 °C.

-

In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring over a period of 15-30 minutes.[11]

-

Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, dilute aqueous HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude naphthamide.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The high electrophilicity of the carbonyl carbon is the defining chemical characteristic of this compound, making it an indispensable acylating agent in organic synthesis.[2] This property is quantitatively supported by spectroscopic data, particularly its ¹³C NMR chemical shift. Its reactivity is demonstrated in a wide array of nucleophilic acyl substitution reactions, including the synthesis of amides and esters, and in Friedel-Crafts acylations. Understanding the principles of its reactivity and having access to robust experimental protocols are essential for leveraging the full potential of this versatile reagent in research and development, especially in the fields of medicinal chemistry and materials science. The provided data and methodologies serve as a technical foundation for professionals engaged in these areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(2243-83-6) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. This compound | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Key Reactions and Chemical Behavior of 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoyl chloride (C₁₁H₇ClO), a prominent member of the acyl chloride family, serves as a critical building block in organic synthesis. Its naphthalene core and reactive acyl chloride group make it a versatile reagent for the introduction of the 2-naphthoyl moiety into a wide array of molecules. This functionality is of particular interest in medicinal chemistry and materials science, where the rigid, aromatic nature of the naphthyl group can impart desirable photophysical, electronic, or biological properties to the target compound. This guide provides a comprehensive overview of the principal reactions and chemical behavior of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is soluble in a range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.[2] Due to its reactivity, it should be handled in a dry, inert atmosphere to prevent hydrolysis to 2-naphthoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇ClO | [1][3] |

| Molecular Weight | 190.63 g/mol | [1][3] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 160-162 °C at 11 mmHg | [3] |

| Appearance | White to pale yellow solid | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.76 (s, 1H), 8.04 (d, J=8.1 Hz, 1H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 3H) | [4] |

| ¹³C NMR | δ 167.4, 134.9, 132.2, 130.4, 129.2, 128.2, 128.1, 127.6, 126.7, 125.1 | [5] |

| IR (KBr disc) | Major peaks include C=O stretch (~1750-1780 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹) | [5][6] |

| Mass Spectrum (GC-MS) | m/z 190 (M+), 155, 127 | [5] |

Key Reactions and Chemical Behavior

The chemistry of this compound is dominated by nucleophilic acyl substitution, owing to the highly electrophilic carbonyl carbon and the good leaving group ability of the chloride ion.[2] This reactivity allows for the facile synthesis of a variety of 2-naphthoyl derivatives.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds by attaching the 2-naphthoyl group to an aromatic ring, typically yielding a ketone. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[7] The choice of solvent can significantly influence the regioselectivity of the acylation on naphthalene and its derivatives.[8]

Table 3: Friedel-Crafts Acylation with this compound - Representative Conditions and Yields (Note: Data for analogous acyl chlorides may be included where specific data for this compound is not available.)

| Arene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzene | AlCl₃ | Benzene | 60 | 0.5 | High | Adapted from[9] |

| Anisole | FeCl₃ | CH₂Cl₂ | Room Temp | 0.3 | High | Adapted from[6] |

| Naphthalene | AlCl₃ | CS₂ | 0 | - | (α-product favored) | [8] |

| Naphthalene | AlCl₃ | Nitrobenzene | Room Temp | - | (β-product favored) | [8] |

Materials:

-

This compound (1.0 eq)

-

Anhydrous aluminum chloride (1.1 eq)

-

Anhydrous benzene (serves as both reactant and solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction, if needed)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.

-

Add anhydrous benzene to the flask and cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound in a minimal amount of anhydrous benzene and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes.

-

After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain it at this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

If a separate organic layer forms, transfer the mixture to a separatory funnel and separate the layers. If the product precipitates, it may be necessary to extract the aqueous layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[9]

Esterification

This compound reacts readily with alcohols and phenols to form the corresponding 2-naphthoate esters. These reactions are typically rapid and can often be performed at room temperature.[10] The addition of a non-nucleophilic base, such as triethylamine or pyridine, is common to neutralize the hydrogen chloride byproduct.[9]

Table 4: Esterification with this compound - Representative Conditions and Yields (Note: Data for analogous acyl chlorides may be included where specific data for this compound is not available.)

| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Ethanol | Pyridine | - | Room Temp | < 1 | High | Adapted from[10] |

| Phenol | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | High | Adapted from[9] |

| Benzyl Alcohol | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | High | Adapted from[9] |

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve phenol and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous DCM and add it dropwise to the cooled phenol solution over 15-30 minutes with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude ester can be purified by recrystallization or column chromatography.[9]

Amidation